molecular formula C27H22BrClN4O3 B15005584 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B15005584
M. Wt: 565.8 g/mol
InChI Key: SFCNRCWPBHJXIP-UHFFFAOYSA-N
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Description

4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound featuring multiple functional groups, including bromine, chlorine, hydroxyl, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alcohols or remove halogens.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence biological pathways and molecular targets, making it a candidate for further pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-[(5-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

The presence of both bromine and chlorine atoms in 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol makes it unique compared to similar compounds. These halogens can significantly influence the compound’s reactivity, stability, and potential biological activity .

Properties

Molecular Formula

C27H22BrClN4O3

Molecular Weight

565.8 g/mol

IUPAC Name

4-[(5-bromo-3-chloro-2-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H22BrClN4O3/c1-15-22(26(35)32(30-15)18-9-5-3-6-10-18)24(20-13-17(28)14-21(29)25(20)34)23-16(2)31-33(27(23)36)19-11-7-4-8-12-19/h3-14,24,30-31,34H,1-2H3

InChI Key

SFCNRCWPBHJXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC(=C3)Br)Cl)O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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